molecular formula C21H18FN3O2S B2559988 6-(4-fluorophenyl)-N-(2-methoxyphenethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049346-16-8

6-(4-fluorophenyl)-N-(2-methoxyphenethyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2559988
CAS No.: 1049346-16-8
M. Wt: 395.45
InChI Key: DZTXTUVSIFHHLD-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The compound has been studied for its antiproliferative activities against a panel of 55 cell lines of nine different cancer types .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a solution of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol was heated under reflux for 16 hours .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group attached to an imidazo[2,1-b]thiazole core, which is further substituted with a methoxyphenethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the literature, imidazo[2,1-b]thiazole derivatives have been reported to show broad-spectrum antiproliferative activity .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 246.26 . Its linear formula is C12H7FN2OS .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : Imidazo[2,1-b]thiazole derivatives have been synthesized through various methods, including condensation reactions. For example, a compound with a similar backbone, 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4- thiadiazole, was obtained by condensing specific precursors and characterized using spectroscopic techniques (Umesha Kundapur, B. Sarojini, B. Narayana, 2012).

Anticancer Activity

  • Potential Anticancer Agents : Novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives have been evaluated for their anticancer properties, demonstrating significant cytotoxicity against leukemia cells. This suggests that modifications to the imidazo[2,1-b]thiadiazole scaffold could lead to potent chemotherapeutic agents (S. Karki et al., 2011).

Antimicrobial Activity

  • Antimicrobial Properties : Another research focus has been on the antimicrobial activities of imidazo[2,1-b]thiadiazole derivatives. Compounds synthesized from similar backbones have shown appreciable antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (B. Chandrakantha et al., 2014).

Biological Evaluation and DNA Binding

  • Immunological and DNA Binding Effects : Certain imidazo[2,1-b]thiazole compounds have been explored for their immunological effects and DNA binding properties, suggesting avenues for developing drugs with specific biological targets. For instance, derivatives have been studied for their modulation of human T trypsinized lymphocytes by the CD2 receptor (S. Harraga et al., 1994).

Properties

IUPAC Name

6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-27-19-5-3-2-4-15(19)10-11-23-20(26)18-13-28-21-24-17(12-25(18)21)14-6-8-16(22)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTXTUVSIFHHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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